N-(1-methyl-1H-indol-6-yl)-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide
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Overview
Description
“N-(1-methyl-1H-indol-6-yl)-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide” is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound features an indole ring, a thienopyrimidine ring, and an acetamide group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-methyl-1H-indol-6-yl)-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Ring: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis.
Formation of the Thienopyrimidine Ring: This can be achieved through cyclization reactions involving thiophene and pyrimidine precursors.
Coupling Reactions: The indole and thienopyrimidine rings are then coupled through a series of reactions, often involving amide bond formation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring.
Reduction: Reduction reactions could target the carbonyl group in the thienopyrimidine ring.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
This compound could have a variety of applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways involving indole and thienopyrimidine derivatives.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The indole and thienopyrimidine rings could interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
- N-(1-methyl-1H-indol-6-yl)-2-(4-oxothieno[2,3-d]pyrimidin-2-yl)acetamide
- N-(1-methyl-1H-indol-6-yl)-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Uniqueness
The unique combination of the indole and thienopyrimidine rings in “N-(1-methyl-1H-indol-6-yl)-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide” may confer specific chemical and biological properties that are not present in other similar compounds. This could include unique binding affinities, reactivity, and stability.
Properties
Molecular Formula |
C17H14N4O2S |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-(1-methylindol-6-yl)-2-(4-oxothieno[2,3-d]pyrimidin-3-yl)acetamide |
InChI |
InChI=1S/C17H14N4O2S/c1-20-6-4-11-2-3-12(8-14(11)20)19-15(22)9-21-10-18-16-13(17(21)23)5-7-24-16/h2-8,10H,9H2,1H3,(H,19,22) |
InChI Key |
YHWQQJBSGQXFRQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)NC(=O)CN3C=NC4=C(C3=O)C=CS4 |
Origin of Product |
United States |
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